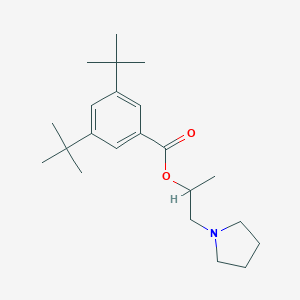
1-(Pyrrolidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate, commonly known as PB-22, is a synthetic cannabinoid that acts as a potent agonist for the CB1 and CB2 receptors. It was first synthesized in 2012 by Pfizer and has since gained popularity as a research chemical in the scientific community. PB-22 is a member of the indole family of synthetic cannabinoids and is structurally similar to JWH-018 and AM-2201.
Mecanismo De Acción
PB-22 acts as a potent agonist for both CB1 and CB2 receptors, which are found throughout the body and play a key role in regulating a wide range of physiological processes. When PB-22 binds to these receptors, it triggers a cascade of events that ultimately leads to the activation of intracellular signaling pathways. This can result in a wide range of effects, including altered gene expression, changes in neurotransmitter release, and modulation of ion channels.
Biochemical and Physiological Effects:
PB-22 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders. Additionally, PB-22 has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PB-22 has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use in lab experiments. For example, PB-22 has been shown to be highly lipophilic, which can make it difficult to dissolve in aqueous solutions. Additionally, its effects can be difficult to interpret due to the complex interactions between the endocannabinoid system and other physiological processes.
Direcciones Futuras
There are several potential future directions for research involving PB-22. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties and reduced side effects. Another potential direction is the investigation of the role of the endocannabinoid system in the regulation of appetite and metabolism. Finally, PB-22 may also be useful in the development of new treatments for pain, anxiety, and inflammation.
Métodos De Síntesis
The synthesis of PB-22 involves the reaction of 3,5-di-tert-butylbenzoic acid with pyrrolidine and isobutyryl chloride. The resulting compound is then reacted with 1-bromo-2-propanol to produce the final product. The synthesis of PB-22 is relatively simple and can be achieved in a few steps with high yield.
Aplicaciones Científicas De Investigación
PB-22 has been used extensively in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for both CB1 and CB2 receptors, making it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. PB-22 has also been used in studies investigating the role of the endocannabinoid system in pain modulation, anxiety, and addiction.
Propiedades
Fórmula molecular |
C22H35NO2 |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C22H35NO2/c1-16(15-23-10-8-9-11-23)25-20(24)17-12-18(21(2,3)4)14-19(13-17)22(5,6)7/h12-14,16H,8-11,15H2,1-7H3 |
Clave InChI |
YVDOBJABOBRJAQ-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CC(CN1CCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)

![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)

![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)